molecular formula C10H10BrNO2S B2584794 5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 1853229-59-0

5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2584794
CAS No.: 1853229-59-0
M. Wt: 288.16
InChI Key: WLSRPJQKIWBBND-UHFFFAOYSA-N
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Description

5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[221]heptane is a complex organic compound that features a bicyclic structure with a thiophene ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[221]heptane typically involves a multi-step processThe bicyclic structure can be formed using a Diels-Alder reaction, which is a powerful tool in organic synthesis for constructing complex ring systems .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted thiophene derivatives, while nucleophilic substitution can produce compounds with different functional groups replacing the bromine atom .

Properties

IUPAC Name

(5-bromothiophen-2-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2S/c11-9-2-1-8(15-9)10(13)12-4-7-3-6(12)5-14-7/h1-2,6-7H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSRPJQKIWBBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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